Methyl3,4-O-isopropylidene-D-lyxonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-O-isopropylidene-D-lyxonate is synthesized through the protection of the hydroxyl groups of D-lyxonic acid with an isopropylidene group, followed by esterification with methanol . The reaction typically involves the use of acid catalysts such as p-toluenesulfonic acid or sulfuric acid under reflux conditions .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-O-isopropylidene-D-lyxonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,4-O-isopropylidene-D-lyxonate is widely used in scientific research due to its chiral properties. Some of its applications include:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 3,4-O-isopropylidene-D-lyxonate involves its interaction with various molecular targets and pathways. As a chiral building block, it can influence the stereochemistry of the molecules it is incorporated into, affecting their biological activity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-O-isopropylidene-D-ribonate
- Methyl 3,4-O-isopropylidene-D-xylonate
- Methyl 3,4-O-isopropylidene-D-arabinonate
Uniqueness
Methyl 3,4-O-isopropylidene-D-lyxonate is unique due to its specific stereochemistry and the presence of the isopropylidene protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral molecules and in research applications where precise control over stereochemistry is required .
Properties
Molecular Formula |
C9H16O6 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3 |
InChI Key |
GKSNEUMZNDKSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)C(C(=O)OC)O)CO)C |
Origin of Product |
United States |
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